molecular formula C9H9Cl3O B14423756 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene CAS No. 82157-27-5

2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene

Cat. No.: B14423756
CAS No.: 82157-27-5
M. Wt: 239.5 g/mol
InChI Key: HOGDXRNLNXPJJN-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a [(2-chloroethoxy)methyl] group attached at position 1. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene typically involves the chlorination of benzene derivatives followed by the introduction of the [(2-chloroethoxy)methyl] group. One common method involves the electrophilic aromatic substitution reaction, where benzene is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting chlorobenzene is then reacted with 2-chloroethanol in the presence of a base to form the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is often carried out in a continuous flow reactor, and the subsequent reaction with 2-chloroethanol is performed in a batch reactor under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds .

Scientific Research Applications

2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene is unique due to the presence of the [(2-chloroethoxy)methyl] group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in chemical synthesis and industrial processes .

Properties

CAS No.

82157-27-5

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

2,4-dichloro-1-(2-chloroethoxymethyl)benzene

InChI

InChI=1S/C9H9Cl3O/c10-3-4-13-6-7-1-2-8(11)5-9(7)12/h1-2,5H,3-4,6H2

InChI Key

HOGDXRNLNXPJJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COCCCl

Origin of Product

United States

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